molecular formula C21H24O2 B028148 2,2-Bis(4-allyloxyphenyl)propane CAS No. 3739-67-1

2,2-Bis(4-allyloxyphenyl)propane

Cat. No.: B028148
CAS No.: 3739-67-1
M. Wt: 308.4 g/mol
InChI Key: SCZZNWQQCGSWSZ-UHFFFAOYSA-N
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Description

It is primarily used as a reactive diluent for bismaleimide resins, which are designed to reduce melt viscosity and improve the tack and drape of prepregs . This compound is significant in the field of polymer chemistry due to its role in enhancing the properties of various resins.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,2-Bis(4-allyloxyphenyl)propane are not fully understood due to the limited research available. It is known that it interacts with various enzymes and proteins in the body. For instance, it is used as a reactive diluent for bismaleimide resins, which implies that it may interact with enzymes involved in polymerization .

Molecular Mechanism

It is known to be a reactive diluent for bismaleimide resins, suggesting that it may interact with biomolecules involved in these processes . Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.

Metabolic Pathways

It is known that it is a reactive diluent for bismaleimide resins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-allyloxyphenyl)propane typically involves the reaction of bisphenol A with an allyl halide in the presence of a base. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the synthesis often uses ethanol as a solvent. The process involves:

    Reactants: Bisphenol A, sodium hydroxide, and allyl chloride.

    Reaction Conditions: The reaction is carried out in ethanol, which is relatively environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-allyloxyphenyl)propane undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides.

    Substitution: The allyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Substitution: Strong nucleophiles such as halides can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Lacks the allyl groups, making it less reactive in polymerization reactions.

    Bisphenol A Diglycidyl Ether: Contains glycidyl groups instead of allyl groups, leading to different reactivity and applications.

Uniqueness

2,2-Bis(4-allyloxyphenyl)propane is unique due to its allyl groups, which provide enhanced reactivity in polymerization reactions, making it a valuable compound in the production of advanced polymer materials .

Properties

IUPAC Name

1-prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-5-15-22-19-11-7-17(8-12-19)21(3,4)18-9-13-20(14-10-18)23-16-6-2/h5-14H,1-2,15-16H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZZNWQQCGSWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC=C)C2=CC=C(C=C2)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863266
Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)-
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)-
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CAS No.

3739-67-1
Record name Bisphenol A diallyl ether
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Record name Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)-
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Record name Bisphenol A diallyl ether
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Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)-
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Record name Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)-
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Record name 4,4'-isopropylidenebis[(allyloxy)benzene]
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Record name Bisphenol A diallyl ether
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Synthesis routes and methods I

Procedure details

Bisphenol A diallyl ether was synthesized as described in U.S. Pat. No. 4,740,330. In a four-necked reactor, equipped with a condenser, stirrer, thermometer with temperature controller, and an addition funnel, were added 800 mL of bis-(2-methoxy ethyl) ether (diglyme), 400 mL of dimethyl sulfoxide (DMSO), 228 g (1 mole) bisphenol-A, and 284 g (4 moles) of 85% KOH at ambient temperature (˜25° C.). The mixture was stirred and heated to 35-40° C., and the addition of 304 g (4 moles) of allyl chloride was begun. This reaction was exothermic and was controlled at less than 45° C. by controlling the allyl chloride addition rate. The allyl chloride was added over a 4-hour period, and the reaction was continued at 45° C. for an additional 12 hours to convert the bisphenol-A into diallyl ether. The reaction mixture was cooled to ambient temperature and filtered to remove salts formed in the reaction. The filtrate was mixed with 1000 mL of 50:50 (volume:volume) methyl ethyl ketone-toluene mixture and washed four times with 200 mL portions of water. The solvents were removed from the diallyl product by rotary evaporation first at 50-60° C. and 120 mmHg and then at 120-130° C. at 10 mmHg until gas chromatography (GC) showed all the diglyme and DMSO had disappeared. The yield was 235 g (76% yield) of a light yellow product, bis A diallyl ether, with greater than 95% purity as determined by GC.
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methyl ethyl ketone toluene
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of bisphenol A (Sigma-Aldrich) (16.78 g, 74 mmol), allyl bromide (Sigma-Aldrich) (24.00 g, 200 mmol), potassium carbonate (Sigma-Aldrich) (30.00 g, 217 mmol), eighteen-crown-six (Sigma-Aldrich) (0.10 g), and acetone (250 ml) was mechanically stirred at 50° C. for 17 hours. The mixture was then filtered, and the filtrate concentrated under vacuum. The residue was purified by column chromatography over silica gel (10 wt % ethyl acetate in hexane) to yield bisphenol A diallyl ether as a colorless oil (20.00 g).
Quantity
16.78 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Bisphenol A (228 g), NaOH (82.5 g) and n-propanol (1 liter) are heated under reflux. After everything has gone into solution, 200 ml of allyl chloride are added slowly. After three hours, the mixture is virtually neutral. It is stirred for a further three hours, whilst boiling under reflux. After cooling to room temperature, the NaCl which has precipitated is filtered off and the n-propanol is distilled off. The crude diallyl ether of bisphenol A (308 g) which is thus obtained is taken up in methylene chloride and washed with water. After separating off the aqueous phase, the methylene chloride is distilled off again. The resulting pure diallyl ether of bisphenol A is dried over sodium sulphate.
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 1,000 ml two-necked flask equipped with a refluxing condenser, 20.0 g of bisphenol A (Sigma-Aldrich), 18.94 ml of allyl bromide (Sigma-Aldrich), 72.69 g of K2CO3, and 500 ml of acetone were charged and mixed at room temperature. Then, the reaction temperature was set to 80° C., and the homogeneous mixture thus obtained was refluxed overnight. After finishing the reaction, the reaction mixture was cooled to room temperature and was filtered using Celite. The solvent was evaporated to obtain a coarse product. A target product was extracted from the coarse product using ethyl acetate, washed three times using water, and dried using MgSO4. MgSO4 was filtered off, and solvents were removed by using an evaporator to obtain an intermediate product (11), 4,4′-(propane-2,2-diyl)bis(allyloxybenzene). The reaction scheme in the 1st step and the NMR data of the intermediate product (11) are as follows.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.94 mL
Type
reactant
Reaction Step One
Name
Quantity
72.69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Bisphenol A diallyl ether was synthesized as described in U.S. Pat. No. 4,740,330. In a four-necked reactor, equipped with a condenser, stirrer, thermometer with temperature controller, and an addition funnel, were added 800 mL of bis-(2-methoxy ethyl)ether(diglyme), 400 mL of dimethyl sulfoxide (DMSO), 228 g (1 mole) bisphenol-A, and 284 g (4 moles) of 85% KOH at ambient temperature (˜25° C.). The mixture was stirred and heated to 35-40° C., and the addition of 304 g (4 moles) of allyl chloride was begun. This reaction was exothermic and was controlled at less than 45° C. by controlling the allyl chloride addition rate. The allyl chloride was added over a 4-hour period, and the reaction was continued at 45° C. for an additional 12 hours to convert the bisphenol-A into diallyl ether. The reaction mixture was cooled to ambient temperature and filtered to remove salts formed in the reaction. The filtrate was mixed with 1000 mL of 50:50 (volume:volume) methyl ethyl ketone-toluene mixture and washed four times with 200 mL portions of water. The solvents were removed from the diallyl product by rotary evaporation first at 50-60° C. and 120 mmHg and then at 120-130° C. at 10 mmHg until gas chromatography (GC) showed all the diglyme and DMSO had disappeared. The yield was 235 g (76% yield) of a light yellow product, bis A diallyl ether, with greater than 95% purity as determined by GC.
Name
methyl ethyl ketone toluene
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
bis-(2-methoxy ethyl)ether(diglyme)
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
228 g
Type
reactant
Reaction Step Two
Name
Quantity
284 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
304 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Bisphenol A bisallyl ether in the LBMI resin system?

A1: Bisphenol A bisallyl ether acts as a reactive diluent in the LBMI resin system []. It helps control the viscosity of the resin mixture, making it suitable for processing techniques like Resin Transfer Molding (RTM) []. The allyl groups within its structure can participate in the curing process, reacting with the maleimide groups and contributing to the formation of a crosslinked network within the final resin [].

Q2: How does the presence of Bisphenol A bisallyl ether affect the thermal properties of the cured resin?

A2: While the provided abstracts do not directly address the specific impact of Bisphenol A bisallyl ether on the final thermal properties, it's important to note that it plays a role in the network formation during curing. The crosslinked structure resulting from the reaction of its allyl groups with other components like bismaleimides contributes to the high thermal resistance observed in the cured LBMI resins []. Further research may explore the specific influence of Bisphenol A bisallyl ether concentration on glass transition temperature, thermal stability, and degradation behavior of the final material.

Q3: Are there any studies investigating the potential for replacing Bisphenol A bisallyl ether in these resin systems?

A3: While the provided abstracts don't directly compare Bisphenol A bisallyl ether with alternative diluents, the research highlights the ongoing interest in modifying bismaleimide resin properties [, , , ]. Researchers are exploring various additives, including graphene oxide and polyetheretherketone, to enhance mechanical and dielectric properties [, , , ]. These explorations suggest ongoing efforts to optimize these resin systems, potentially seeking alternatives to Bisphenol A bisallyl ether with improved performance or reduced environmental impact.

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